molecular formula C5H3ClN2S B3015557 5-Thiazolecarbonitrile,2-chloro-4-methyl- CAS No. 82301-29-9

5-Thiazolecarbonitrile,2-chloro-4-methyl-

Cat. No.: B3015557
CAS No.: 82301-29-9
M. Wt: 158.6
InChI Key: ADVORKCSYJTITM-UHFFFAOYSA-N
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Description

5-Thiazolecarbonitrile,2-chloro-4-methyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure.

Mechanism of Action

Target of Action

The primary target of 5-Thiazolecarbonitrile,2-chloro-4-methyl- (also known as CMIT) is microbial isolates found in aircraft fuel systems . The compound acts as a biocide, effectively inhibiting the growth and proliferation of these microbes .

Mode of Action

CMIT interacts with its microbial targets through a process of inhibition. Electrochemical studies have shown that CMIT acts as a cathodic inhibitor . This means it prevents the reduction reactions that would normally occur on the cathode in a corrosion cell, thereby inhibiting microbial-induced corrosion .

Biochemical Pathways

It’s known that thiazoles, a class of compounds to which cmit belongs, have diverse biological activities . They can act as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant agents . The specific effects depend on the substituents on the thiazole ring .

Pharmacokinetics

It’s known that cmit exhibits certain levels of short-term and long-term corrosion inhibition effects at concentrations of 100 mg l −1 and 60 mg l −1, respectively . This suggests that the compound has a significant presence and stability in the system over time.

Result of Action

The primary result of CMIT’s action is the inhibition of microbial growth in aircraft fuel systems . This leads to a decrease in microbiological influenced corrosion (MIC), which can cause serious damage to these systems .

Action Environment

The effectiveness of CMIT can be influenced by various environmental factors. For instance, the unique properties of aircraft fuel systems, such as the presence of liquid water and the formation of a kerosene–water system, can affect the compound’s action, efficacy, and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolecarbonitrile,2-chloro-4-methyl- typically involves the reaction of 2-chloro-4-methylthiazole with cyanogen bromide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the nitrile group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Thiazolecarbonitrile,2-chloro-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted thiazole derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Thiazolecarbonitrile,2-chloro-4-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-chloro-4-methyl-1,3-thiazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2S/c1-3-4(2-7)9-5(6)8-3/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVORKCSYJTITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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